![molecular formula C6H8O2 B2890145 双环[1.1.1]戊烷-1-羧酸 CAS No. 22287-28-1](/img/structure/B2890145.png)

双环[1.1.1]戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

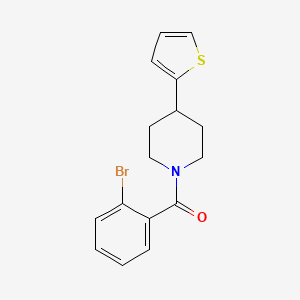

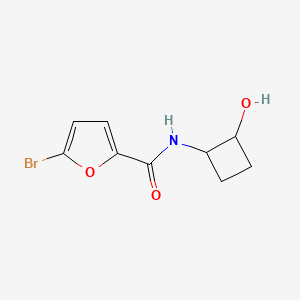

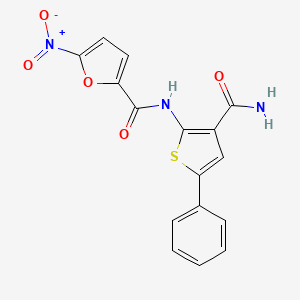

Bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as Acide bicyclo [1.1.1]pentane-1-carboxylique in French and Bicyclo [1.1.1]pentan-1-carbonsäure in German .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid has been described in several studies . One method involves the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) through the flow photochemical addition of propellane to diacetyl . Another method involves the direct catalytic asymmetric synthesis of α-chiral Bicyclo[1.1.1]pentanes .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a bicyclic framework with a carboxylic acid functional group . The average mass of the molecule is 112.127 Da and the monoisotopic mass is 112.052429 Da .Chemical Reactions Analysis

The chemical reactions involving Bicyclo[1.1.1]pentane-1-carboxylic acid have been studied in the context of catalytic undirected borylation of tertiary C–H bonds in Bicyclo[1.1.1]pentanes . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .Physical and Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1-carboxylic acid is a solid at 20 degrees Celsius . It has a molecular weight of 112.13 . The compound is heat sensitive and should be stored at a temperature between 0-10°C .科学研究应用

药物化学中的合成和应用

双环[1.1.1]戊烷-1-羧酸已用于合成药物化学中各种潜在有用的构件。例如,Thirumoorthi 和 Adsool (2016) 开发了一种合成 3-(吡嗪-2-基)双环[1.1.1]戊烷-1-羧酸的方法,重点介绍了其作为生物学研究探针的应用 (Thirumoorthi & Adsool, 2016)。

生物等排体应用

双环[1.1.1]戊烷衍生物因其作为有效生物等排体的作用而受到认可,由于其富含 sp3 的特性,可在药物设计中取代芳环、叔丁基和炔烃。休斯等人 (2019) 展示了一种合成 3-烷基双环[1.1.1]戊烷-1-胺的方法,展示了它们在制药应用中的效用 (Hughes et al., 2019)。

点击化学和构件

Kokhan 等人 (2017) 描述了双环[1.1.1]戊烷衍生的叠氮化物和末端炔烃的合成,它们是点击反应的底物。这一发现对药物、组合和生物共轭化学具有重要意义,表明这些化合物作为多功能构件的作用 (Kokhan et al., 2017)。

酸度和取代基效应研究

Wiberg 对具有各种取代基的双环[1.1.1]戊烷-1-羧酸的酸度进行了研究。这项研究提供了对这些化合物的电子效应和分子行为的见解,这对于理解它们的化学性质至关重要 (Wiberg, 2002)。

对映选择性官能化

Garlets 等人 (2020) 探索了双环[1.1.1]戊烷的对映选择性 C-H 官能化,提供了一种获得手性取代双环[1.1.1]戊烷的新方法。这项研究通过提供一种在保持其独特的结构完整性的同时生成具有潜在治疗应用的分子,为制药领域做出了贡献 (Garlets et al., 2020)。

安全和危害

Bicyclo[1.1.1]pentane-1-carboxylic acid is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

未来方向

The future directions for the study and application of Bicyclo[1.1.1]pentane-1-carboxylic acid are promising. The development of a versatile platform for the synthesis of 1,2-difunctionalized Bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes is described . This could lead to the synthesis of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .

作用机制

Target of Action

Bicyclo[1.1.1]pentane-1-carboxylic Acid (BCP) is a high-value bioisostere . It is used as a replacement for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group in drug molecules

Mode of Action

The mode of action of BCP is primarily through its role as a bioisostere. Bioisosteres are chemical moieties that can be substituted for common functional groups or linkages . BCP, when used as a bioisostere in drug molecules, influences their permeability, aqueous solubility, and in vitro metabolic stability .

Biochemical Pathways

It’s known that the replacement of aromatic rings, internal alkynes, and tert-butyl groups with bcp units can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .

Pharmacokinetics

BCP has been reported to offer high passive permeability, high water solubility, and improved metabolic stability . These properties influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, thereby affecting their bioavailability .

Result of Action

The result of BCP’s action is primarily seen in its influence on the physicochemical properties of drug molecules. It generally offers better in vivo and in vitro activities and drug-like properties . .

Action Environment

The action of BCP can be influenced by environmental factors. For instance, the strong hydrophobicity of the benzene ring, which BCP often replaces, can lead to non-specific binding in the hydrophobic environment . This can affect the pharmacokinetics and pharmacodynamic properties of candidate drugs .

属性

IUPAC Name |

bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCXPYPDHLVQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22287-28-1 |

Source

|

| Record name | bicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do substituents impact the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid?

A: Research indicates that the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids is strongly influenced by the nature of the substituent. Studies using both experimental gas-phase acidity measurements and theoretical calculations (MP2/6-311++G* and B3LYP/6-31+G) show a clear trend: electron-withdrawing substituents increase acidity, while electron-donating substituents decrease it. [, ] This effect is primarily attributed to polar field effects exerted by the substituent through the bicyclo[1.1.1]pentane ring system, influencing the stability of the conjugate base. [] Interestingly, these substituent effects show a linear correlation with the corresponding effects observed in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, but with a steeper slope (1.34 vs 0.9). [, ] This difference arises from the shorter bridgehead-bridgehead distance in the bicyclo[1.1.1]pentane system, leading to more pronounced transmission of the substituent's electronic influence. []

Q2: Can we predict the inductive effect of substituents on bicyclo[1.1.1]pentane-1-carboxylic acid?

A: Yes, the inductive effect of substituents can be predicted and understood using the Quantum Theory of Atoms in Molecules (QTAIM). Studies utilizing QTAIM analysis coupled with isodesmic reaction energy calculations at the PBE0/6-31++G(d,p) level of theory, reveal that the inductive effect propagates through the modulation of atomic dipole moments within the molecule. [] This modulation is primarily controlled by the dipole moment of the substituent itself. Remarkably, the principle of atomic transferability applies here, meaning that the substituent's dipole moment determined in simpler systems (like R-H) can be extrapolated to predict its effect on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid. [] This finding provides a valuable tool for predicting how different substituents will impact the properties of this unique scaffold.

Q3: Are there efficient synthetic routes available for 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

A: Yes, recent research highlights the development of a practical, metal-free approach for synthesizing a specific derivative, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. [] This method utilizes a homolytic aromatic alkylation strategy and offers a promising route for accessing this potentially valuable building block for medicinal chemistry applications. [] While this study focuses on a specific derivative, it paves the way for exploring similar metal-free approaches for synthesizing other 3-substituted analogs, potentially expanding the chemical space and applications of this intriguing scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

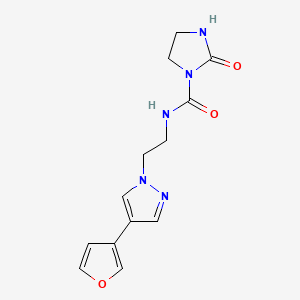

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

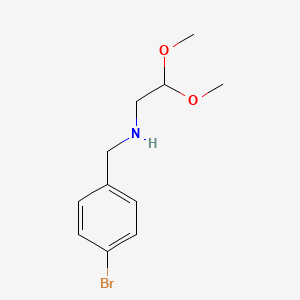

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)

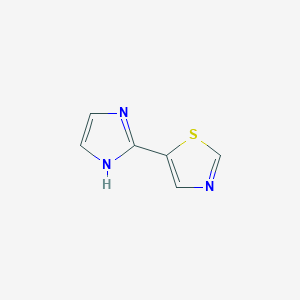

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)